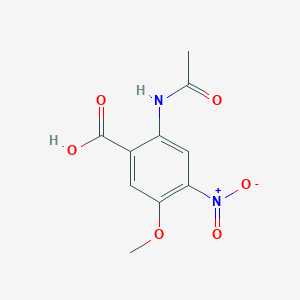

2-Acetamido-5-methoxy-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-acetamido-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIICWOSUUZYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611725 | |

| Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196194-98-6 | |

| Record name | 2-Acetamido-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" properties

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a polyfunctional aromatic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, present a reasoned, field-proven protocol for its synthesis, analyze its expected spectroscopic signature, and explore its applications as a strategic intermediate in the creation of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 196194-98-6) is a highly functionalized benzoic acid derivative.[1][2] Its structure incorporates four distinct functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—bestowing upon it a versatile reactivity profile essential for advanced organic synthesis.[1] This strategic arrangement of electron-donating (acetamido, methoxy) and electron-withdrawing (nitro, carboxylic acid) groups dictates its chemical behavior and makes it a valuable building block for complex molecular scaffolds.[1]

Structural and Physical Data Summary

While specific experimental data for this compound is not widely published, we can infer its properties based on closely related analogues. The data presented below represents a combination of established information and expert-reasoned estimations.

| Property | Value / Description | Source |

| CAS Number | 196194-98-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₆ | [1] |

| Molecular Weight | 254.20 g/mol | [1] |

| Appearance | Expected to be a crystalline solid, likely pale yellow to light brown, typical for nitroaromatic compounds. | N/A |

| Melting Point (°C) | Estimated: 180-200. This is based on related compounds like 2-Methoxy-4-nitrobenzoic acid (146-148 °C) and 2-Amino-4-methoxy-benzoic acid (171-178 °C). The additional acetamido group and nitro substitution would likely increase the melting point. | [3][4] |

| Solubility | Expected to have low solubility in water, but soluble in polar organic solvents such as DMSO, DMF, and potentially hot ethanol or methanol, similar to other nitrobenzoic acids. | [5] |

Strategic Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be logically designed from a commercially available precursor, such as 2-amino-5-methoxybenzoic acid. The following protocol is based on well-established transformations in aromatic chemistry, specifically the protection of an amine followed by a regioselective electrophilic aromatic substitution (nitration).[6][7]

Rationale for the Synthetic Strategy

The core challenge is the regioselective introduction of a nitro group onto the aromatic ring. The starting material, 2-amino-5-methoxybenzoic acid, possesses two strongly activating, ortho-, para-directing groups (the amino and methoxy groups). Direct nitration would be difficult to control and could lead to oxidation and a mixture of products.

Therefore, a two-step approach is optimal:

-

Amine Protection: The highly activating amino group is first protected as an acetamide. This moderates its activating effect and prevents unwanted side reactions, while still directing the incoming electrophile (NO₂⁺) to the desired position.[6][7]

-

Regioselective Nitration: With the amino group protected, the directing effects of the acetamido (ortho, para) and methoxy (ortho, para) groups are now synergistic, strongly favoring substitution at the C4 position, which is ortho to the acetamido group and para to the methoxy group.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

-

Objective: To protect the primary amino group as an acetamide to control the subsequent nitration.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 100 mL of glacial acetic acid with stirring.

-

To this solution, add 1.2 equivalents of acetic anhydride dropwise.

-

Stir the reaction mixture at room temperature for approximately 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

-

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

-

Objective: To regioselectively introduce a nitro group at the C4 position.

-

Procedure:

-

In a 250 mL three-neck flask equipped with a thermometer and a dropping funnel, carefully add 10.0 g of the dried 2-acetamido-5-methoxybenzoic acid from Step 1 to 50 mL of concentrated sulfuric acid at 0 °C (ice-salt bath), ensuring the temperature does not exceed 5 °C.[7]

-

In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.[7]

-

After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.[7]

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the precipitate with copious amounts of cold water until the washings are neutral to pH paper.

-

Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Spectroscopic Characterization Profile

Predicted ¹H and ¹³C NMR Data

The predicted NMR data is crucial for structural verification. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Caption: Correlation of molecular structure to predicted NMR signals.

Table of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | s, very broad | 1H | -COOH | Typical for carboxylic acid protons, exchangeable.[9] |

| ~9.5 - 10.5 | s, broad | 1H | -NH- | Amide proton, deshielded by adjacent carbonyl. |

| ~8.5 | s | 1H | H-3 | Aromatic proton ortho to the strongly electron-withdrawing NO₂ group and para to the acetamido group. |

| ~7.5 | s | 1H | H-6 | Aromatic proton ortho to the methoxy group and meta to the nitro group. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group.[8] |

| ~2.2 | s | 3H | -COCH₃ | Acetyl methyl protons. |

Table of Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~169 | C=O (amide) | Standard range for amide carbonyl carbons. |

| ~167 | C=O (acid) | Standard range for carboxylic acid carbonyl carbons.[9] |

| ~155 | C-5 | Aromatic carbon attached to the methoxy group. |

| ~140 | C-2 | Aromatic carbon attached to the acetamido group. |

| ~138 | C-4 | Aromatic carbon attached to the nitro group.[9] |

| ~125 | C-3 | Aromatic CH, deshielded by adjacent nitro group. |

| ~118 | C-1 | Aromatic carbon attached to the carboxylic acid group. |

| ~110 | C-6 | Aromatic CH. |

| ~57 | -OCH₃ | Typical for an aryl methoxy carbon. |

| ~25 | -COCH₃ | Acetyl methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Table of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3250 | Medium | N-H stretch (amide) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I band) |

| 1550 & 1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group)[10] |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch (aryl ether) |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 254

-

Key Fragment Ions:

-

m/z = 212: Loss of ketene (-CH₂CO) from the acetamido group.

-

m/z = 209: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

-

m/z = 196: Loss of the nitro group (-NO₂).

-

m/z = 43: Acetyl cation [CH₃CO]⁺.

-

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for selective, stepwise chemical transformations, making it a strategic intermediate for pharmaceuticals.[1]

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces a new reactive site for further derivatization, such as amide or sulfonamide formation.

-

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for attaching the scaffold to other molecular fragments.

-

Hydrolysis of the Acetamido Group: Under acidic or basic conditions, the acetamido group can be hydrolyzed back to a primary amine, enabling orthogonal reaction schemes where this amine is unmasked at a later synthetic stage.

Role as a Pharmaceutical Intermediate

This compound serves as a scaffold for molecules with potential therapeutic value. The "acetamido-benzoic acid" core is found in some anti-inflammatory and analgesic agents.[4][11] Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity and selectivity as cyclooxygenase 2 (COX-2) inhibitors, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] The nitro group itself is a critical pharmacophore in many classes of drugs, contributing to antibacterial, anticonvulsant, and other biological activities.[13] Furthermore, related structures are used as starting materials for the synthesis of potential CCR3 (Chemokine C-C Motif Receptor 3) antagonists, which are investigated for treating inflammatory conditions like asthma.

Safety and Handling

No specific toxicological data for this compound is available. However, based on data for structurally related nitroaromatic and benzoic acid compounds, the following precautions are mandated.[14]

-

Hazard Classifications: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-designed synthetic building block with significant potential for the development of novel pharmaceuticals. Its polyfunctional nature allows for a rich and controllable reactivity profile. While direct experimental data is limited, its properties and behavior can be reliably predicted through the analysis of analogous structures. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical intermediate.

References

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). HMDB. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- ChemBK. (2024). Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-. ChemBK. [Link]

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

- CDC Stacks. (n.d.).

- PubChem. (n.d.). 2-Nitrobenzoic acid.

- PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.

- National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH. [Link]

- National Institutes of Health. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. NIH. [Link]

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- SpectraBase. (n.d.). 2-Methoxy-4-nitrobenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

- PubChem. (n.d.). 4-Nitro-o-anisic acid.

- PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and....

- Global Substance Registration System. (n.d.).

- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.

- PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 2-nitro-. National Institute of Standards and Technology. [Link]

- NIST WebBook. (n.d.). Benzoic acid, 4-nitro-. National Institute of Standards and Technology. [Link]

- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Georganics. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 196194-98-6 [amp.chemicalbook.com]

- 3. 2-Methoxy-4-nitrobenzoic acid 98 2597-56-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. This compound is a valuable intermediate in medicinal chemistry and drug development, primarily due to its multifunctional scaffold that allows for diverse chemical modifications.[1] The proposed synthesis employs a logical two-step sequence starting from the commercially available 2-Amino-5-methoxybenzoic acid. This document is structured to provide researchers, scientists, and drug development professionals with not only a detailed experimental protocol but also the underlying scientific rationale for each procedural step, ensuring both reproducibility and a foundational understanding of the reaction dynamics. The guide covers reaction principles, step-by-step protocols, characterization data, and critical safety considerations.

Introduction

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of acetamido, methoxy, and nitro groups makes it a versatile building block for constructing more complex heterocyclic compounds.[1] Its structure facilitates a range of chemical transformations, including electrophilic substitution and reduction reactions, which are pivotal in the synthesis of active pharmaceutical ingredients (APIs).[1]

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 196194-98-6[2] |

| Molecular Formula | C₁₀H₁₀N₂O₆[1][2] |

| Molecular Weight | 254.20 g/mol [1][2] |

| Appearance | Solid (Expected) |

| Purity | ≥97% (Typical)[1] |

Significance and Applications

The strategic placement of functional groups on the benzene ring makes this compound a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of analgesic and anti-inflammatory drugs.[1] The nitro group can be readily reduced to an amine, opening pathways to a wide array of cyclization and condensation reactions essential for building novel therapeutic molecules.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves a two-step disconnection. The primary disconnection is the removal of the nitro group, which points to an electrophilic aromatic substitution (nitration) as the final synthetic step. The second disconnection involves the conversion of the acetamido group back to an amino group, identifying an acetylation reaction. This analysis leads to a simple and commercially available starting material: 2-Amino-5-methoxybenzoic acid.[3]

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis is a sequential two-step process: (1) protection of the amino group of the starting material via acetylation, followed by (2) regioselective nitration of the activated aromatic ring. This strategy is essential for achieving a high yield of the desired product while minimizing side reactions.

Caption: Overall two-step synthesis pathway.

Step-by-Step Experimental Protocols

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

3.1.1 Principle and Rationale The initial step involves the protection of the primary amino group as an acetamide. This is a critical maneuver for two primary reasons:

-

Prevention of Oxidation: The strongly activating amino group is highly susceptible to oxidation by the nitric acid used in the subsequent nitration step. Converting it to a less reactive acetamido group mitigates this risk.[4]

-

Modulation of Directing Effects: While the acetamido group is still a potent ortho-, para-director, its steric bulk can help influence the regioselectivity of the incoming electrophile, and it offers more controlled activation compared to the amino group.[4]

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.

3.1.2 Detailed Experimental Protocol This protocol is adapted from standard procedures for the acetylation of substituted anilines.[4][5]

Table 2: Reagents and Conditions for Acetylation

| Reagent/Parameter | Value |

|---|---|

| Starting Material | 2-Amino-5-methoxybenzoic acid |

| Reagent | Acetic Anhydride (1.2 equivalents) |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-Amino-5-methoxybenzoic acid in a minimal amount of glacial acetic acid. Gentle warming may be necessary.[4]

-

To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water, while stirring vigorously, to precipitate the product.[4]

-

Collect the white solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Dry the product, 2-Acetamido-5-methoxybenzoic acid, in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

3.2.1 Principle and Rationale This step is a classic electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring:

-

-NHCOCH₃ (at C2): Strongly activating, ortho-, para-directing.

-

-OCH₃ (at C5): Strongly activating, ortho-, para-directing.

-

-COOH (at C1): Deactivating, meta-directing.

The C4 position is para to the powerful acetamido director and ortho to the methoxy director. This position is therefore the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired 4-nitro isomer as the major product. The reaction must be conducted at low temperatures (0-5 °C) to control the exothermic nature of the reaction and prevent the formation of dinitrated or oxidized byproducts.[5][6][7]

3.2.2 Detailed Experimental Protocol This protocol is based on established methods for the nitration of activated aromatic rings.[5][6][8]

Caption: Experimental workflow for the controlled nitration step.

Table 3: Reagents and Conditions for Nitration

| Reagent/Parameter | Value |

|---|---|

| Starting Material | 2-Acetamido-5-methoxybenzoic acid |

| Reagent | Concentrated Nitric Acid (1.1 equivalents) |

| Solvent/Catalyst | Concentrated Sulfuric Acid |

| Temperature | 0-5 °C[5][7][8] |

| Reaction Time | 1-2 hours |

Procedure:

-

In a clean, dry flask, carefully add 1 equivalent of 2-Acetamido-5-methoxybenzoic acid to concentrated sulfuric acid (approx. 3-5 mL per gram of substrate) while stirring in an ice-salt bath, maintaining the temperature below 10 °C. Stir until fully dissolved.

-

Cool the solution to 0-5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (typically a 1:2 v/v ratio of HNO₃:H₂SO₄) in an ice bath.[6]

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.[5]

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mass onto a large amount of crushed ice with vigorous stirring. A solid should precipitate.[7]

-

Allow the ice to melt, then collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Dry the final product, this compound, thoroughly. Recrystallization may be performed if higher purity is required.

Safety and Handling

-

Concentrated Acids (H₂SO₄, HNO₃): Both are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7]

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors.

-

Nitration Reaction: The nitration of aromatic compounds is a highly exothermic process. Strict temperature control is crucial to prevent runaway reactions.[6] Always add the nitrating agent slowly and ensure the cooling bath is efficient.

Troubleshooting

Table 4: Troubleshooting Guide for the Synthesis

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low yield in Step 1 (Acetylation) | Incomplete reaction. Loss of product during workup. | Increase reflux time. Ensure pH is neutral before concluding washing. Use a minimal amount of solvent for recrystallization. |

| Dark tar-like byproducts in Step 2 (Nitration) | Reaction temperature was too high, causing oxidation or side reactions.[9] | Improve cooling efficiency (use an ice-salt bath). Add the nitrating mixture more slowly. Ensure substrate is fully dissolved before adding nitrating mix. |

| Presence of starting material after Step 2 | Insufficient nitrating agent or reaction time. | Use a slight excess (1.1-1.2 eq) of nitric acid. Increase the reaction time, monitoring by TLC. |

| Formation of dinitro products | Reaction conditions too harsh (high temperature or excess nitrating agent). | Strictly maintain the reaction temperature below 5 °C. Use only a small excess of nitric acid. |

Conclusion

This guide details a reliable and high-yielding two-step synthesis for this compound from 2-Amino-5-methoxybenzoic acid. The methodology is founded on well-established principles of amine protection and electrophilic aromatic substitution. By adhering to the detailed protocols and safety precautions outlined, researchers can effectively synthesize this valuable chemical intermediate for applications in pharmaceutical research and development.

References

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.

- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.

- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 196194-98-6| Chemical Name : this compound.

- Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.

- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

- ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.

- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-5-methoxybenzoic acid 97 6705-03-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 9. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether - Google Patents [patents.google.com]

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" CAS number

An In-Depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6)

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its unique arrangement of acetamido, methoxy, nitro, and carboxylic acid groups on a benzene ring makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, a logical synthetic pathway with detailed protocols, its applications in medicinal chemistry, and essential safety and handling guidelines. The strategic importance of this molecule lies in its potential as a precursor for novel therapeutic agents, particularly in the development of analgesic and anti-inflammatory drugs.[1][2]

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its handling, reaction, and purification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 196194-98-6[3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₆[3] |

| Molecular Weight | 254.20 g/mol [3] |

| IUPAC Name | 2-(acetylamino)-5-methoxy-4-nitrobenzoic acid |

| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)[O-])C(=O)O |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Expected to be a solid, likely pale yellow or light brown in color. | Inferred from similar nitroaromatic compounds.[6] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Inferred from functional groups. |

| Melting Point | Not explicitly available in search results; requires experimental determination. | N/A |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically designed from commercially available precursors. The following pathway leverages standard, well-established organic transformations. The core strategy involves the protection of a reactive amino group, followed by a regioselective electrophilic nitration, and finally deprotection of a precursor ester.

Synthetic Strategy: A Mechanistic Rationale

The proposed synthesis begins with 2-amino-5-methoxybenzoic acid. The key challenge is to control the regioselectivity of the nitration step. The amino group is a powerful activating group and must be "tamed" to prevent unwanted side reactions and to direct the incoming nitro group to the correct position.

-

Amine Protection: The amino group is first protected as an acetamide. This is a crucial step for two reasons:

-

It reduces the activating strength of the amine, preventing oxidation by nitric acid and avoiding the formation of multiple nitrated products.

-

The bulky acetamido group, along with the methoxy group, sterically and electronically directs the electrophilic nitration to the C4 position, which is para to the methoxy group and ortho to the acetamido group.[7]

-

-

Electrophilic Nitration: The protected compound is then subjected to nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The temperature must be carefully controlled to prevent over-nitration.[7]

Proposed Synthesis Workflow Diagram

Caption: A logical two-step synthesis for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[7] Researchers should perform optimization and safety assessments prior to execution.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 50 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 1.2 equivalents of acetic anhydride to the stirring solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Pour the mixture into 200 mL of cold water.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry the solid under vacuum. The product, 2-acetamido-5-methoxybenzoic acid, should be carried forward without further purification if purity is sufficient.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

-

Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly and portion-wise, add the dried product from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction strictly between 0 and 5 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A pale-yellow precipitate should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product, this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple, orthogonally reactive functional groups allows for selective chemical modifications, making it an ideal starting point for constructing complex molecules with potential biological activity.[1][2]

-

Scaffold for Heterocyclic Synthesis: The carboxylic acid can be converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions (e.g., diazotization, acylation, reductive amination). The acetamido group can be hydrolyzed back to a primary amine if needed. This multi-functionality is highly prized in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.

-

Precursor for Analgesic and Anti-inflammatory Agents: Benzoic acid derivatives are common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound provides a unique template for designing novel agents that may target enzymes like cyclooxygenase (COX).[1][8]

-

Building Block for Targeted Therapeutics: The functional groups allow for the attachment of various pharmacophores, enabling the molecule to be used in fragment-based drug discovery or as a core component in the synthesis of inhibitors for specific biological targets, such as kinases or other enzymes.[9][10]

Role as a Synthetic Intermediate Diagram

Caption: Potential chemical modifications of the core molecule.

Safety, Handling, and Storage

As a nitroaromatic compound and a chemical intermediate, this compound requires careful handling in a controlled laboratory setting. The following guidelines are based on safety data for structurally related compounds.[6]

Health Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[6]

-

General: Harmful if swallowed.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Specification |

|---|---|

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] |

| Eye Protection | Wear chemical safety goggles or a face shield (European Standard EN 166).[6] |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[6] |

| Skin/Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6] |

| Respiratory Protection | For large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound (CAS: 196194-98-6) is a chemical intermediate of significant value to the research and pharmaceutical development communities. Its highly functionalized structure provides a robust platform for synthetic diversification, enabling the creation of novel and complex molecules. Understanding its properties, a reliable synthetic route, and proper handling procedures are essential for unlocking its full potential in the discovery of new therapeutic agents. This guide serves as a foundational resource for scientists working with this versatile compound.

References

- Pharmaffiliates. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- LookChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS:4093-41-8.

- PubChem. (n.d.). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate.

- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

- PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid.

- EON Biotech. (n.d.). This compound – (196194-98-6).

- MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 196194-98-6 [amp.chemicalbook.com]

- 5. eontrading.uk [eontrading.uk]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" molecular weight

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the pharmaceutical sector. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight of 254.20 g/mol .[1] A plausible, mechanistically-grounded synthesis pathway is detailed, alongside a discussion of its significant applications in medicinal chemistry and drug development. Furthermore, this guide outlines standard analytical workflows for structural elucidation and purity assessment, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the strategic utilization of this versatile molecule.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a polysubstituted aromatic compound of significant interest in the field of organic synthesis and pharmaceutical development. Its molecular architecture, featuring four distinct functional groups—carboxylic acid, acetamido, methoxy, and nitro—on a benzene ring, makes it an exceptionally versatile building block.[1][2] These groups provide multiple reaction sites for selective chemical modifications, enabling the construction of complex heterocyclic compounds and novel drug candidates.[1] Primarily, it serves as a crucial intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[1][2] The strategic placement of the electron-withdrawing nitro group and electron-donating methoxy and acetamido groups influences the reactivity of the aromatic ring, facilitating a range of chemical transformations valuable in the design of new bioactive molecules.[1]

Core Physicochemical Properties

The precise characterization of a chemical compound begins with its fundamental properties. All quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 254.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₆ | [1][3] |

| CAS Number | 196194-98-6 | [1] |

| Physical State | Solid (inferred) | N/A |

| Storage Condition | Room temperature, dry | [1] |

Below is a two-dimensional representation of the molecular structure, generated to clarify the atomic arrangement and functional group positions.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from a readily available precursor, 2-amino-5-methoxybenzoic acid. The causality behind this multi-step synthesis involves the strategic protection of the highly reactive amino group before introducing the nitro group via electrophilic aromatic substitution. This prevents unwanted side reactions and ensures regioselectivity.

Sources

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Substituted benzoic acids, in particular, represent a cornerstone class of intermediates, offering a synthetically versatile scaffold for the construction of novel therapeutic agents. Among these, 2-Acetamido-5-methoxy-4-nitrobenzoic acid (IUPAC Name) emerges as a compound of significant interest. Its unique arrangement of functional groups—a carboxylic acid, an acetamido moiety, a methoxy group, and a nitro group—renders it a highly valuable precursor for the synthesis of a range of biologically active molecules, notably in the realms of analgesics and anti-inflammatory drugs.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, serving as an essential resource for professionals in the field.

Molecular Identity and Physicochemical Properties

IUPAC Name: this compound CAS Number: 196194-98-6[1] Molecular Formula: C₁₀H₁₀N₂O₆[1]

The strategic placement of electron-donating (methoxy, acetamido) and electron-withdrawing (nitro, carboxylic acid) groups on the benzene ring dictates the molecule's reactivity and its utility in multi-step syntheses. The interplay of these functionalities allows for regioselective transformations, a critical aspect in the efficient construction of complex target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 254.20 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2-amino-5-methoxybenzoic acid as a suitable starting material. The synthesis would involve the acetylation of the amino group, followed by the nitration of the aromatic ring. The directing effects of the substituents are key to the success of this strategy. The acetamido and methoxy groups are both ortho-, para-directing, and activating, which would favor the introduction of the nitro group at the desired position.

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

The initial step focuses on the protection of the highly reactive amino group as an acetamide. This is a crucial maneuver to prevent unwanted side reactions during the subsequent nitration step and to modulate the directing effect of the substituent.

-

Rationale: Acetic anhydride is a common and efficient reagent for the acetylation of anilines. The reaction is typically carried out in a protic solvent like glacial acetic acid, which also acts as a catalyst.

Protocol:

-

Dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

-

The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

The second step involves the regioselective introduction of a nitro group onto the aromatic ring. The combined directing effects of the acetamido and methoxy groups are expected to favor nitration at the C4 position.

-

Rationale: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products.

Protocol:

-

In a flask immersed in an ice-salt bath, slowly add 2-acetamido-5-methoxybenzoic acid to concentrated sulfuric acid with stirring, maintaining a low temperature (0-5 °C).

-

In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the reaction to stir at a controlled low temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

The product is then collected by filtration, washed extensively with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | - Aromatic protons (singlets or doublets) in the downfield region (δ 7.0-8.5 ppm).- Acetamido methyl protons (singlet, δ ~2.2 ppm).- Methoxy protons (singlet, δ ~3.9 ppm).- Carboxylic acid proton (broad singlet, δ >10 ppm).- Acetamido NH proton (singlet, δ ~9-10 ppm). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (δ ~165-170 ppm).- Acetamido carbonyl carbon (δ ~168-172 ppm).- Aromatic carbons attached to oxygen and nitrogen at lower field.- Aromatic carbon attached to the nitro group at a characteristic downfield shift.- Methoxy carbon (δ ~56 ppm).- Acetamido methyl carbon (δ ~24 ppm). |

| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): broad band, ~3300-2500 cm⁻¹.- N-H stretch (amide): ~3300-3100 cm⁻¹.- C=O stretch (carboxylic acid and amide): ~1720-1650 cm⁻¹.- N-O asymmetric stretch (nitro group): ~1550-1500 cm⁻¹.- N-O symmetric stretch (nitro group): ~1350-1300 cm⁻¹.- C-O stretch (methoxy): ~1250-1000 cm⁻¹. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 254.- Fragmentation patterns corresponding to the loss of functional groups such as -OH, -COOH, -NO₂, and -COCH₃. |

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple, orthogonally reactive functional groups allows for a variety of subsequent chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with a wide range of molecules.

-

Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions, providing another point for functionalization.

This multi-functionality makes it a valuable building block in the synthesis of:

-

Analgesic and Anti-inflammatory Agents: The core structure is related to other known non-steroidal anti-inflammatory drugs (NSAIDs).

-

Heterocyclic Compounds: The strategic placement of the functional groups facilitates the construction of various heterocyclic systems, which are prevalent in many drug scaffolds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and carboxylic acids should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Perspectives

This compound represents a strategically designed and highly functionalized intermediate with significant potential in synthetic organic chemistry and drug discovery. The logical and plausible synthetic route outlined in this guide provides a solid foundation for its laboratory-scale preparation. Further research into the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and the exploration of its application in the synthesis of novel therapeutic agents will undoubtedly solidify its importance as a valuable tool for medicinal chemists and drug development professionals. The continued investigation of such versatile building blocks is essential for the advancement of pharmaceutical sciences and the discovery of new and improved medicines.

References

- MySkinRecipes. This compound.

Sources

An In-depth Technical Guide to the Solubility of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that governs a substance's behavior in various media, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation design. This guide focuses on 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No: 196194-98-6), a substituted aromatic carboxylic acid.[1][2][3]

While specific, publicly available solubility data for this exact molecule is scarce, this document serves as a comprehensive technical resource for researchers. By integrating theoretical principles, analyzing data from structurally analogous compounds, and providing robust, field-proven experimental protocols, this guide empowers scientists to predict, determine, and apply the solubility characteristics of this compound with confidence. The methodologies described herein are designed to establish a self-validating framework for generating reliable and reproducible solubility data, a cornerstone of rigorous scientific investigation.[4]

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure and the functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 196194-98-6 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂O₆ | [2][3] |

| Molecular Weight | 254.20 g/mol | [2][3] |

The structure contains several key functional groups that influence its polarity and hydrogen bonding capabilities:

-

Carboxylic Acid (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Its acidity means it can be ionized to a carboxylate anion (-COO⁻) in basic solutions, drastically increasing aqueous solubility.

-

Acetamido (-NHCOCH₃): This amide group is polar and can participate in hydrogen bonding, with one donor site (N-H) and one acceptor site (C=O).

-

Nitro (-NO₂): A strongly electron-withdrawing and highly polar group. It acts as a hydrogen bond acceptor.

-

Methoxy (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring itself is non-polar, contributing a hydrophobic character to the molecule.

Predicted Behavior: Based on these features, this compound is a polar molecule. Its solubility is expected to be highest in polar, hydrogen-bonding solvents. The principle of "like dissolves like" suggests high solubility in solvents like methanol, ethanol, and acetone, where strong dipole-dipole interactions and hydrogen bonding can occur. Conversely, it is predicted to have very low solubility in non-polar solvents such as petroleum ether or benzene.[5] The presence of the carboxylic acid group makes its solubility in aqueous solutions highly dependent on pH.[4]

Solubility Analysis via Analogous Compounds

In the absence of direct experimental data, examining the solubility of structurally related nitrobenzoic acids provides invaluable insight into expected trends. These compounds share key functional groups and offer a reliable basis for extrapolation.

Table 2: Experimentally Determined Solubility of Analogous Nitrobenzoic Acids

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72 | [5] |

| Ethanol | Not Specified | ~33.3 | [5] | |

| Acetone | Not Specified | 40 | [5] | |

| Chloroform | Not Specified | ~0.45 | [5] | |

| Benzene | 10 | 0.294 | [5] | |

| 3-Nitrobenzoic Acid | Methanol | 20 | > Ethanol | [6] |

| Ethanol | 20 | > Ethyl Acetate | [6] | |

| Ethyl Acetate | 20 | > Acetonitrile | [6] | |

| Water | 20 | Low | [6] | |

| p-Nitrobenzoic Acid | Methanol + Water | 25 | High solubility in mixtures | |

| Ethanol + Water | 25 | High solubility in mixtures |

Analysis and Extrapolation: The data clearly shows that nitrobenzoic acids are significantly more soluble in polar solvents (methanol, ethanol, acetone) than in non-polar or weakly polar solvents (benzene, chloroform).[5][6] The solubility of these acids generally increases with temperature.[6][7] For this compound, the additional polar acetamido and methoxy groups are expected to enhance its affinity for polar solvents even further compared to a simple nitrobenzoic acid. However, the increased molecular weight and potential for strong intermolecular hydrogen bonding in the solid state (crystal lattice energy) could counteract this effect to some degree. Therefore, its solubility profile is predicted to follow the trend: Polar Protic/Aprotic Solvents (e.g., Methanol, Acetone) > Moderately Polar Solvents (e.g., Ethyl Acetate) > Non-Polar Solvents (e.g., Toluene, Hexane) .

Gold Standard Protocols for Experimental Solubility Determination

Accurate solubility measurement requires robust and validated methodologies. The following protocols represent the industry standard for determining the equilibrium solubility of a solid compound.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most widely accepted technique for determining thermodynamic equilibrium solubility.[4][5] Its core principle is to create a saturated solution by agitating an excess of the solid solute in a solvent at a constant temperature until equilibrium is reached.

Causality Behind the Protocol:

-

Excess Solid: Adding solute until a solid phase remains is critical to ensure that the solution is truly saturated and that the system has reached equilibrium.[4]

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and to ensure the measured value corresponds to a specific thermodynamic state.[4]

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Meticulous separation of the saturated supernatant from the undissolved solid via filtration is crucial. Failure to do so is a common source of error, leading to an overestimation of solubility.[5]

Step-by-Step Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the target temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step must be performed quickly to prevent temperature changes.

-

Quantification: Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent. Analyze the concentration of the dissolved solute using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in units of mg/mL or mol/L.

Sources

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-acetamido-5-methoxy-4-nitrobenzoic acid, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, and potential applications, particularly in the development of analgesic and anti-inflammatory agents.[1]

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its structure incorporates multiple functional groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds.[1] The strategic placement of these groups allows for selective chemical modifications, rendering it a valuable precursor for the development of novel therapeutic agents.[1]

The presence of the acetamido and methoxy groups, both of which are ortho-, para-directing, alongside the meta-directing carboxylic acid and nitro groups, creates a unique electronic and steric environment on the aromatic ring. This intricate substitution pattern is crucial for its role as an intermediate in the synthesis of targeted, biologically active molecules.

Proposed Synthesis of this compound

A robust and logical synthetic pathway to this compound can be envisioned starting from the commercially available 2-amino-5-methoxybenzoic acid. The synthesis involves a two-step process: acetylation of the amino group followed by regioselective nitration of the aromatic ring.

Synthetic Workflow Overview

The overall synthetic strategy is designed to first protect the highly activating amino group as an acetamide. This prevents unwanted side reactions during the subsequent electrophilic nitration step and helps to control the regioselectivity of the nitration.

Caption: Proposed two-step synthesis of this compound.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic Acid

The initial step involves the protection of the amino group of 2-amino-5-methoxybenzoic acid through acetylation. This is a standard and high-yielding reaction, typically carried out using acetic anhydride.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-amino-5-methoxybenzoic acid in glacial acetic acid.

-

To this stirred suspension, add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride.

-

Heat the reaction mixture at reflux for 1-2 hours, monitoring the dissolution of the starting material.

-

After completion of the reaction (as monitored by Thin Layer Chromatography), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the acetylated product.

-

Collect the white precipitate of 2-acetamido-5-methoxybenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Glacial Acetic Acid: Serves as a solvent that is compatible with the reactants and reaction conditions.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in Water: The product is insoluble in water, allowing for easy isolation from the water-soluble acetic acid and any remaining acetic anhydride.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic Acid

The second and final step is the regioselective nitration of the intermediate, 2-acetamido-5-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are critical in this step. The acetamido and methoxy groups are both activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position para to the strongly activating acetamido group and ortho to the methoxy group (C4) is the most likely site for electrophilic substitution.

Experimental Protocol:

-

In a beaker, carefully add the dried 2-acetamido-5-methoxybenzoic acid in small portions to pre-cooled concentrated sulfuric acid (0-5 °C) with constant stirring, ensuring the temperature does not rise significantly.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the cold nitrating mixture dropwise to the stirred solution of the acetylated starting material, strictly maintaining the reaction temperature below 10 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): This is the standard reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Low Temperature Control: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[3]

-

Precipitation on Ice: The nitrated product is insoluble in the aqueous acidic solution, allowing for its isolation. This step also serves to quench the reaction.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O₆ |

| Molecular Weight | 254.20 g/mol |

| Appearance | Expected to be a pale yellow to yellow crystalline solid |

| Melting Point | Not available in the searched literature |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetamido group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | Aromatic H (C3-H) |

| ~ 7.5 - 7.7 | Singlet | 1H | Aromatic H (C6-H) |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ |

| ~ 2.1 - 2.3 | Singlet | 3H | -COCH₃ |

| ~ 9.5 - 10.5 | Broad Singlet | 1H | -NH- |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | -COOH |

| ~ 165 - 169 | -C=O (amide) |

| ~ 150 - 155 | C-OCH₃ |

| ~ 140 - 145 | C-NO₂ |

| ~ 135 - 140 | C-NHCOCH₃ |

| ~ 125 - 130 | Aromatic C-H |

| ~ 115 - 120 | Aromatic C-H |

| ~ 110 - 115 | Aromatic C-COOH |

| ~ 55 - 60 | -OCH₃ |

| ~ 20 - 25 | -COCH₃ |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium | N-H stretch (amide) |

| ~ 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~ 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |

| ~ 1660 - 1690 | Strong | C=O stretch (amide I) |

| ~ 1530 - 1570 | Strong | Asymmetric N-O stretch (nitro group)[4][5] |

| ~ 1330 - 1370 | Strong | Symmetric N-O stretch (nitro group)[4][5] |

| ~ 1600, ~1475 | Medium | Aromatic C=C stretches |

| ~ 1250 - 1300 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Interpretation |

| 254.05 | [M]⁺ (Molecular ion) |

| 237.05 | [M-OH]⁺ (Loss of hydroxyl radical) |

| 212.06 | [M-NO₂]⁺ (Loss of nitro group) |

| 195.06 | [M-NO₂ - OH]⁺ |

Spectroscopic Data Interpretation Logic

Caption: Relationship between the molecular structure and its expected spectroscopic signatures.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals.[1] Its structural features make it particularly suitable for constructing more complex molecules with potential therapeutic value.

Precursor for Analgesic and Anti-inflammatory Agents

The molecule serves as a scaffold for the development of novel analgesic and anti-inflammatory drugs.[1] The various functional groups can be selectively modified to introduce pharmacophores that can interact with biological targets such as cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation.

Synthesis of Heterocyclic Compounds

The presence of the carboxylic acid and the potential for reducing the nitro group to an amine allows for the construction of various heterocyclic ring systems. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.

Potential Signaling Pathway Interactions

While specific biological data for this compound is not widely published, its derivatives could potentially interact with various signaling pathways. For instance, derivatives could be designed to target pathways involved in inflammation, such as the NF-κB signaling pathway, or pathways related to cell proliferation in cancer.

Caption: Potential applications and biological targets of derivatives of the title compound.

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry. This guide has outlined a plausible and efficient synthetic route, provided a predicted spectroscopic profile for its characterization, and highlighted its significant potential in the development of new therapeutic agents. The multifaceted nature of its structure ensures its continued relevance as a versatile building block for the synthesis of novel and complex organic molecules. Further research into the biological activities of its derivatives is warranted and holds promise for the discovery of new and effective pharmaceuticals.

References

- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?

- MySkinRecipes. This compound.

- PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.

- BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.

- UCL. Chemical shifts.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Echemi. (2024, November 22). Sulfuric Acid and Nitric Acid Reaction & its Applications.

- BenchChem. Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).

- NIST. Benzoic acid, 4-nitro-.

- MassBank. (2020, August 19). 4-Nitrobenzoic acid.

- ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

- SAGE Journals. Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films.

- ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.

- ChemicalBook. 2-Nitrobenzoic acid(552-16-9)IR1.

- UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups.

- ACS Publications. Surface-enhanced infrared absorption of p-nitrobenzoic acid deposited on silver island films: contributions of electromagnetic and chemical mechanisms.

- ChemicalBook. 2-Amino-5-methoxybenzoic acid synthesis.

- BenchChem. Synthesis routes of 2-Amino-5-methoxybenzoic acid.

- BenchChem. Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.

- Google Patents. US5313009A - Nitration process.

- BenchChem. 2-Amino-5-methoxybenzoic acid | 6705-03-9.

- BenchChem. Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.

- ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.

- ResearchGate. 1H and 13C NMR chemical shifts of nitrobenzene amination products.

- ResearchGate. N-15 NMR chemical shifts of aromatic amine nitrogens.

Sources

An In-depth Technical Guide to the Biological Activity of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 2-Acetamido-5-methoxy-4-nitrobenzoic Acid in Medicinal Chemistry

This compound is a substituted aromatic compound whose true biological potential remains largely unexplored in publicly accessible literature. However, its chemical architecture—featuring acetamido, methoxy, and nitro functional groups on a benzoic acid scaffold—positions it as a compelling candidate for targeted biological investigation. The presence of these specific moieties is reminiscent of various pharmacologically active molecules, suggesting its primary role as a versatile synthetic intermediate for constructing more complex, biologically active agents, particularly in the development of analgesic and anti-inflammatory drugs.[1]

This guide moves beyond its established role as a chemical building block. By deconstructing its structure and drawing parallels with known bioactive compounds, we will establish a robust, scientifically-grounded framework for hypothesizing and experimentally validating its potential therapeutic activities. We will focus on two primary, plausible lines of inquiry: its potential as an anti-inflammatory agent via cyclooxygenase (COX) inhibition and its prospective role as an antimicrobial agent, a possibility suggested by its nitroaromatic core.

Part 1: Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is the foundation upon which all biological investigation is built.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₆ | PubChem |

| Molecular Weight | 254.20 g/mol | PubChem |

| IUPAC Name | This compound | - |

| CAS Number | 196194-98-6 | [2][3] |

| Appearance | Expected to be a solid powder | [1] |

Strategic Synthesis: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution. The choice and sequence of reactions are critical for achieving the desired substitution pattern. A plausible synthetic route begins with a commercially available substituted aniline, such as 4-methoxyaniline.

Causality in the Synthetic Workflow:

-